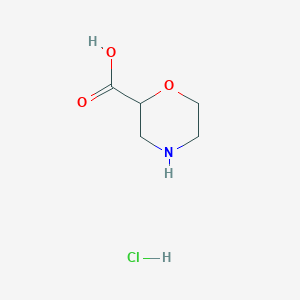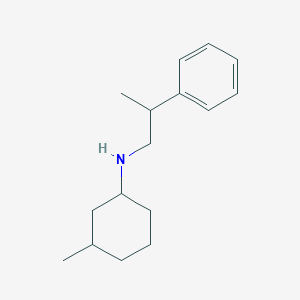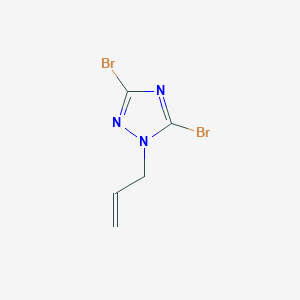
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has an empirical formula of C10H13NO, a CAS Number of 42923-77-3, and a molecular weight of 163.22 .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves various functional groups. The molecule contains a methoxy group (OCH3) attached to a tetrahydroisoquinoline ring, which is a common structural motif in many natural products and therapeutic compounds .Chemical Reactions Analysis
The chemical reactions involving 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are diverse and complex. Recent advances in the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been highlighted . These reactions often involve the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a solid form and a molecular weight of 163.22 . More specific properties such as boiling point, density, and refractive index are not provided in the retrieved documents.Scientific Research Applications
1. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives, which are structurally similar to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been designed and evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .
Treatment of Infective Pathogens
THIQ based natural and synthetic compounds, including 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, exert diverse biological activities against various infective pathogens . This makes them potential candidates for the development of new antimicrobial drugs .
Treatment of Neurodegenerative Disorders
THIQ based compounds have also shown potential in the treatment of neurodegenerative disorders . Their unique chemical structure allows them to interact with various biological targets, potentially slowing down the progression of these diseases .
Organic Intermediates
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as an organic intermediate in various chemical reactions . Its unique structure makes it a valuable component in the synthesis of complex organic molecules .
Fine Chemicals
This compound is also used in the production of fine chemicals . These are chemicals that are produced in limited quantities and require a high degree of purity .
Pharmaceutical Research and Development
6-Methoxy-1,2,3,4-tetrahydroquinoline is used in pharmaceutical research and development . It can serve as a building block in the synthesis of new drugs, allowing researchers to explore novel therapeutic strategies .
Safety and Hazards
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHLLVXHCWXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661366 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1161833-78-8 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
A1: Enantiopure compounds, which exist solely as one enantiomer, are crucial in pharmaceutical research and development. Many drugs exhibit chirality, meaning they can exist in two mirror-image forms (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause adverse effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1461812.png)

![3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1461814.png)


![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)







![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)